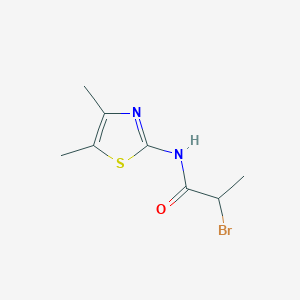

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide

カタログ番号 B2805677

CAS番号:

878416-76-3

分子量: 263.15

InChIキー: KIFXPURZIDSQOU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide” is a chemical compound with the formula C9H13BrN2OS and a molecular weight of 277.18 . It contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide” includes a thiazole ring, which is a five-membered heterocyclic moiety . It also contains a bromine atom and an amide group .科学的研究の応用

- Researchers have explored the anticancer potential of 2-Bromo-N-(4,5-dimethylthiazol-2-yl)butanamide. Its structural modifications and derivatives have been synthesized and evaluated for their effects on cancer cells . Further studies are needed to understand its mechanism of action and potential as an antitumor agent.

- Hormesis refers to a biphasic dose-response relationship where low doses of a substance have a beneficial effect, while high doses may be harmful. Compound 2-Bromo-N-(4,5-dimethylthiazol-2-yl)butanamide has been investigated for hormetic activity, particularly in the context of cellular stress responses . Understanding its hormetic effects could have implications for drug development.

- The molecular framework of this compound has been studied to explore its chemical diversity. Researchers have investigated derivatives of 2-Bromo-N-(4,5-dimethylthiazol-2-yl)butanamide, including those based on phenoxy acetamide, chalcone, indole, and quinoline scaffolds. These diverse derivatives offer potential for designing novel pharmacologically interesting compounds .

- Medicinal chemists have focused on synthesizing new pharmaceuticals and improving existing drug synthesis processes. By studying the effects of synthetic, semi-synthetic, and natural biologically active substances, they aim to enhance drug safety and efficacy. 2-Bromo-N-(4,5-dimethylthiazol-2-yl)butanamide provides a platform for such investigations .

- Researchers have explored the molecular interactions of this compound, considering its molecular structure and functional groups. Understanding how it interacts with biological targets can guide drug design and optimization .

- From an industrial perspective, 2-Bromo-N-(4,5-dimethylthiazol-2-yl)butanamide derivatives may find applications as pharmaceutical agents. Their safety and efficacy profiles are crucial for enhancing quality of life. Chemists continue to explore these derivatives for potential therapeutic use .

Anticancer Properties

Hormetic Activity

Chemical Diversity Exploration

Synthetic Chemistry and Drug Design

Biological Interactions and Molecular Structure

Industrial Applications

特性

IUPAC Name |

2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2OS/c1-4(9)7(12)11-8-10-5(2)6(3)13-8/h4H,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFXPURZIDSQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

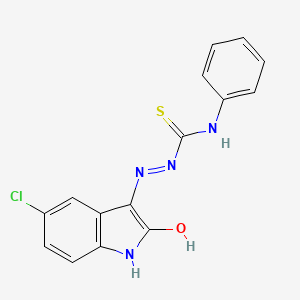

5-Chloroisatin 3-(4-phenylthiosemicarbazide)

1370320-21-0

![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)

![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)

![2-[(3-Methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2805603.png)

![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)

![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)